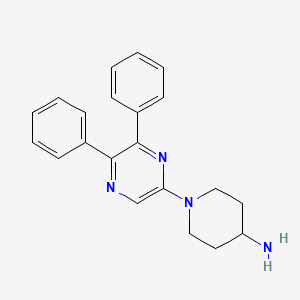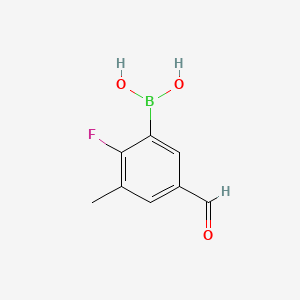
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8Cl2OS and a molecular weight of 223.11 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the methylthiolation of aryl halides using dimethyl sulfoxide (DMSO) as a methylthiolating agent. The reaction is typically catalyzed by copper(I) bromide (CuBr) and zinc fluoride (ZnF2) under air at elevated temperatures . The reaction conditions include stirring the mixture at 150°C for 36 hours, followed by extraction and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Applications De Recherche Scientifique
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Dichloro-4-methylphenyl)(methyl)sulfane: This compound has a similar structure but with a methyl group instead of a methoxy group.
(2-Methoxyphenyl)(methyl)sulfane: This compound lacks the chlorine atoms and has a simpler structure.
Uniqueness
(2,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Cl2OS |
|---|---|
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
1,4-dichloro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2OS/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
Clé InChI |
BIXRHQUIRYOLTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1Cl)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
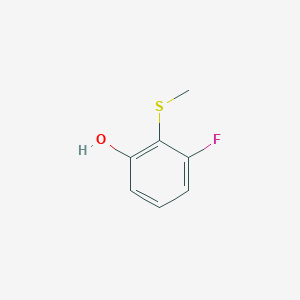
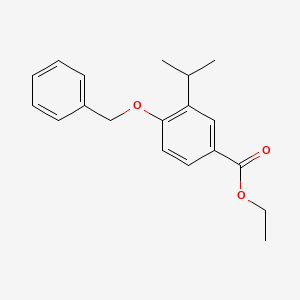

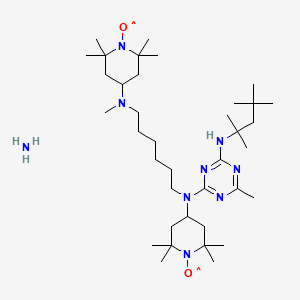
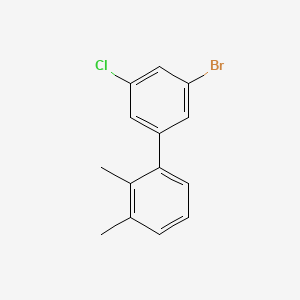
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
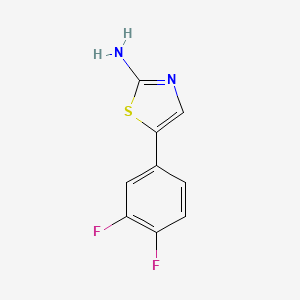
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)

